1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation may produce a sulfoxide or sulfone .
Scientific Research Applications
1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of trifluoromethylthio groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene exerts its effects involves interactions with various molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more easily. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of an ethoxy group.
1-Bromo-3-phenylpropane: Lacks the trifluoromethylthio and ethoxy groups, making it less complex.
1-Bromo-2,4,6-triisopropylbenzene: Contains multiple isopropyl groups, differing significantly in steric and electronic properties.
Uniqueness
1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene is unique due to the presence of both ethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C12H14BrF3OS |
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Molecular Weight |
343.20 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
LDYJDCZTNBQBQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
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